(4-Methylphenyl)(2,4,6-trimethylphenyl)methanone
Description
Contextualization within Ketone Chemistry and Aryl Systems
Ketones are a class of organic compounds characterized by a carbonyl group (a carbon atom double-bonded to an oxygen atom) bonded to two other carbon atoms. nih.govnih.gov When the carbonyl carbon is attached to two aryl (aromatic ring) groups, the compound is known as a diarylmethanone, with benzophenone (B1666685) being the parent structure. The compound (4-Methylphenyl)(2,4,6-trimethylphenyl)methanone fits into this class, featuring a central carbonyl group flanked by two different substituted benzene (B151609) rings: a 4-methylphenyl (p-tolyl) group and a 2,4,6-trimethylphenyl (mesityl) group.
The presence of the carbonyl group and the adjacent aryl systems defines the chemical behavior of these molecules. The carbonyl group is polar and can participate in various nucleophilic addition reactions, while the aryl rings are susceptible to electrophilic aromatic substitution. The interplay between the electronic properties of the aryl substituents and the reactivity of the carbonyl group is a central theme in their chemistry.
Historical Perspectives on Diarylmethanone Research
The synthesis of diarylmethanones has been a subject of chemical research for over a century. The most classical and enduring method for their preparation is the Friedel-Crafts acylation. organic-chemistry.orgyoutube.com This electrophilic aromatic substitution reaction, developed in 1877, typically involves the reaction of an acyl chloride or anhydride (B1165640) with an aromatic compound in the presence of a Lewis acid catalyst, such as aluminum chloride. chemguide.co.uk For instance, the synthesis of this compound could be envisioned via the reaction of 4-methylbenzoyl chloride with mesitylene (B46885). researchgate.net
While the Friedel-Crafts acylation remains a cornerstone of organic synthesis, historical and ongoing research has sought to develop milder, more efficient, and more selective methods. Modern approaches often employ advanced catalytic systems to overcome some of the limitations of the classical method, broadening the scope and applicability of diarylmethanone synthesis.
Table 1: Physicochemical Properties of this compound
| Property | Value |
| CAS Number | 1146-84-5 biosynth.comchemsrc.com |
| Molecular Formula | C₁₇H₁₈O biosynth.com |
| Molecular Weight | 238.32 g/mol biosynth.combldpharm.com |
| Synonyms | Mesityl(p-tolyl)methanone, 2,4,4',6-Tetramethylbenzophenone biosynth.combldpharm.com |
Rationale for Focused Academic Investigation of this compound
The specific structure of this compound makes it a compound of significant academic interest, primarily for the study of steric effects. wikipedia.org Steric effects arise from the spatial arrangement of atoms and the repulsive forces between electron clouds when they are forced into close proximity. youtube.com
In this molecule, the 2,4,6-trimethylphenyl (mesityl) group is exceptionally bulky due to the two methyl groups at the ortho positions (the positions adjacent to the bond to the carbonyl carbon). This steric bulk forces the two aryl rings to twist out of plane with respect to each other, resulting in a large dihedral angle. This contrasts with the parent benzophenone molecule, where the rings are also twisted but to a lesser extent. The investigation of such sterically congested molecules allows researchers to probe fundamental questions:
Conformational Analysis: How does severe steric hindrance dictate the three-dimensional shape and preferred conformation of a molecule? The specific twist of the aryl rings impacts the molecule's electronic properties and crystal packing. nih.gov
Reactivity Modulation: How does steric shielding around the carbonyl group affect its reactivity towards nucleophiles? The bulky mesityl group can hinder the approach of reagents, slowing down or preventing reactions that would otherwise occur readily. wikipedia.org
Spectroscopic Properties: The non-planar structure affects the electronic conjugation between the aryl rings and the carbonyl group, which can be studied through techniques like UV-Vis spectroscopy.
Non-covalent Interactions: Studying how these molecules pack in a crystal lattice provides insight into the subtle balance between attractive (like London dispersion forces) and repulsive (steric) non-covalent interactions that govern solid-state structures. researchgate.net
By systematically studying compounds like this one, chemists can develop more refined models to predict the influence of steric hindrance on chemical and physical properties, a concept crucial for rational molecular design in fields ranging from catalysis to materials science. acs.orgnih.gov
Overview of Research Paradigms Applied to Related Systems
The academic investigation of sterically hindered diarylmethanones like this compound employs a well-established set of research methodologies:
Synthesis: The primary route for synthesis remains the Friedel-Crafts acylation, though modern cross-coupling reactions provide alternative pathways. organic-chemistry.orgacs.org The efficiency and regioselectivity of these reactions in the presence of bulky substituents are often a key focus of the research itself.
Spectroscopic Characterization: A combination of spectroscopic techniques is essential to confirm the structure and purity of the synthesized compound. Nuclear Magnetic Resonance (NMR) spectroscopy provides detailed information about the hydrogen and carbon framework, while Infrared (IR) spectroscopy confirms the presence of the characteristic carbonyl group absorption. Mass spectrometry is used to determine the molecular weight and fragmentation pattern. nist.gov
X-ray Crystallography: The definitive method for determining the solid-state structure is single-crystal X-ray diffraction. This technique provides precise bond lengths, bond angles, and, most importantly for this system, the dihedral angles between the two aryl rings. nih.govnih.gov This data offers direct, quantitative evidence of the steric effects at play.
Computational Modeling: Theoretical chemistry provides powerful tools to complement experimental work. Quantum mechanical calculations can be used to predict the lowest energy conformation, rotational barriers, electronic structure, and spectroscopic properties of the molecule, offering a deeper understanding of the forces governing its behavior. researchgate.net
Through the combined application of these paradigms, researchers can construct a comprehensive picture of a molecule's structure and reactivity, using specific examples like this compound to illuminate universal principles of chemical science.
Structure
3D Structure
Properties
IUPAC Name |
(4-methylphenyl)-(2,4,6-trimethylphenyl)methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18O/c1-11-5-7-15(8-6-11)17(18)16-13(3)9-12(2)10-14(16)4/h5-10H,1-4H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NYAJIOBEMYMSAE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)C2=C(C=C(C=C2C)C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70495868 | |
| Record name | (4-Methylphenyl)(2,4,6-trimethylphenyl)methanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70495868 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
238.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1146-84-5 | |
| Record name | (4-Methylphenyl)(2,4,6-trimethylphenyl)methanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70495868 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies for 4 Methylphenyl 2,4,6 Trimethylphenyl Methanone
Classical Synthetic Routes to Diarylmethanones
The traditional approaches to synthesizing diarylmethanones, including the target compound (4-Methylphenyl)(2,4,6-trimethylphenyl)methanone, have long relied on foundational reactions in organic chemistry. These methods, while sometimes limited by substrate scope or reaction conditions, form the bedrock of synthetic strategies for this class of molecules.
Friedel-Crafts Acylation Approaches to this compound
Friedel-Crafts acylation is a cornerstone of aromatic ketone synthesis. This electrophilic aromatic substitution reaction involves the acylation of an aromatic ring with an acyl halide or anhydride (B1165640) in the presence of a Lewis acid catalyst. For the synthesis of this compound, this can be approached in two primary ways: the acylation of mesitylene (B46885) (2,4,6-trimethylbenzene) with 4-methylbenzoyl chloride, or the acylation of toluene (B28343) with 2,4,6-trimethylbenzoyl chloride.
The more common and sterically favored approach involves the acylation of mesitylene. The presence of three activating methyl groups on the mesitylene ring makes it highly reactive towards electrophilic substitution. The reaction is typically carried out using a Lewis acid catalyst such as aluminum chloride (AlCl₃).
Reaction Scheme:
Studies on the Friedel-Crafts acylation of mesitylene have shown that it can undergo mono- and even di-acylation with high yields. For instance, the benzoylation of mesitylene has been reported to proceed with a yield of 83%. This suggests that the synthesis of this compound via this route is a viable and efficient method.
| Reactant 1 | Reactant 2 | Catalyst | Product | Reported Yield (Analogous Reactions) |
| Mesitylene | 4-Methylbenzoyl chloride | AlCl₃ | This compound | High (e.g., 83% for benzoylation) |
| Toluene | 2,4,6-Trimethylbenzoyl chloride | AlCl₃ | This compound | Moderate to low (due to steric hindrance) |
Grignard Reagent and Organolithium Chemistry in the Synthesis of this compound
Organometallic reagents, particularly Grignard and organolithium reagents, offer a powerful alternative for the construction of diarylmethanones. These reagents act as potent nucleophiles, capable of attacking electrophilic carbonyl carbons. The synthesis of this compound using these reagents can be envisioned through the reaction of an organometallic derivative of one aromatic ring with an acyl derivative of the other.
For example, 4-methylmagnesium bromide (a Grignard reagent) can be reacted with 2,4,6-trimethylbenzoyl chloride. Alternatively, 2,4,6-trimethylphenyllithium (an organolithium reagent) could be reacted with methyl 4-methylbenzoate.
Reaction Scheme (Grignard approach):
A key consideration in these reactions is the potential for the Grignard or organolithium reagent to add to the newly formed ketone, leading to the formation of a tertiary alcohol as a byproduct. Careful control of reaction conditions, such as low temperatures and slow addition of the organometallic reagent, is often necessary to favor the formation of the desired ketone.
| Organometallic Reagent | Electrophile | Product | Potential Byproduct |
| 4-Methylmagnesium bromide | 2,4,6-Trimethylbenzoyl chloride | This compound | Tertiary alcohol from double addition |
| 2,4,6-Trimethylphenyllithium | Methyl 4-methylbenzoate | This compound | Tertiary alcohol from double addition |
Oxidation-Based Synthetic Strategies for this compound Precursors
An indirect, yet effective, method for the synthesis of diarylmethanones involves the oxidation of a diarylmethane precursor. This two-step approach first involves the synthesis of (4-methylphenyl)(2,4,6-trimethylphenyl)methane, which is then oxidized to the target ketone.
The synthesis of the diarylmethane precursor can be achieved through various methods, including Friedel-Crafts alkylation. The subsequent oxidation of the methylene (B1212753) bridge to a carbonyl group can be accomplished using a variety of oxidizing agents. Traditional methods often employ strong oxidants like potassium permanganate (B83412) (KMnO₄). However, more modern and milder methods are now available. For instance, an efficient and environmentally friendly method utilizes molecular oxygen (O₂) as the oxidant, promoted by a commercially available base like potassium bis(trimethylsilyl)amide (KHMDS). This metal-free approach offers excellent yields and is compatible with a range of functional groups.
Reaction Scheme:
Formation of the diarylmethane:
Oxidation to the diarylmethanone:
| Oxidation Reagent | Conditions | Advantages |
| KMnO₄ | Harsh | Inexpensive |
| O₂ / KHMDS | Mild, metal-free | Environmentally benign, high yields |
Modern Catalytic Methods for the Synthesis of this compound
Contemporary synthetic chemistry has seen a surge in the development of catalytic methods that offer greater efficiency, selectivity, and functional group tolerance compared to classical routes. These modern approaches are increasingly being applied to the synthesis of complex molecules like diarylmethanones.
Transition Metal-Catalyzed Cross-Coupling Reactions Leading to this compound
Transition metal-catalyzed cross-coupling reactions, particularly those employing palladium, have revolutionized the formation of carbon-carbon bonds. While often used to create biaryl linkages, these methods can be adapted for the synthesis of diarylmethanones. Reactions such as the Suzuki, Heck, and Sonogashira couplings can be employed to construct the diaryl framework, with the carbonyl group being introduced either before or after the coupling step.
For instance, a Suzuki coupling could be envisioned between 4-methylphenylboronic acid and a 2,4,6-trimethylbenzoyl derivative bearing a suitable leaving group (e.g., a halide). The palladium catalyst, in the presence of a base, facilitates the formation of the carbon-carbon bond between the two aryl rings.
Hypothetical Suzuki Coupling Scheme:
Similarly, the Heck reaction could potentially be used to couple an aryl halide with an appropriately substituted alkene, which could then be transformed into the target ketone. The Sonogashira coupling, which typically forms a C-C bond between an aryl halide and a terminal alkyne, could also be part of a multi-step synthesis towards the desired product.
| Coupling Reaction | Key Reactants | Catalyst System |
| Suzuki Coupling | Arylboronic acid, Aryl halide | Palladium catalyst, base |
| Heck Reaction | Aryl halide, Alkene | Palladium catalyst, base |
| Sonogashira Coupling | Aryl halide, Terminal alkyne | Palladium catalyst, copper co-catalyst, base |
Green Chemistry Approaches in the Synthesis of this compound
The principles of green chemistry are increasingly influencing the design of synthetic routes, aiming to reduce waste, minimize the use of hazardous substances, and improve energy efficiency. Several of the methods described can be adapted to be more environmentally friendly.
For example, in the context of oxidation-based strategies, the use of molecular oxygen as the terminal oxidant is a significant green improvement over stoichiometric heavy metal oxidants. Similarly, in transition metal-catalyzed reactions, efforts are being made to develop catalysts that can be used in greener solvents, such as water, and to use phosphine-free catalyst systems to reduce the environmental impact of the ligands.
The development of one-pot syntheses, where multiple reaction steps are carried out in the same reaction vessel, also aligns with the principles of green chemistry by reducing the need for purification of intermediates and minimizing solvent waste. A one-pot Sonogashira-decarboxylative coupling has been developed for the synthesis of diarylalkynes, showcasing the potential for such strategies in related syntheses.
Examples of Green Chemistry Principles in Synthesis:
| Principle | Application in Synthesis of the Target Compound |
| Use of renewable feedstocks | Exploration of bio-derived starting materials. |
| Atom Economy | Designing reactions where most of the atoms from the reactants are incorporated into the final product. |
| Use of safer solvents and auxiliaries | Replacing hazardous organic solvents with water or other benign alternatives. |
| Catalysis | Employing catalytic reagents in small amounts instead of stoichiometric reagents. |
| Reduction of derivatives | Avoiding unnecessary protection and deprotection steps. |
Photochemical and Electrochemical Synthetic Pathways to this compound
While classical methods such as the Friedel-Crafts acylation remain prevalent for the synthesis of diaryl ketones, modern photochemical and electrochemical approaches offer promising alternatives, often proceeding under milder conditions. Although specific literature detailing the photochemical or electrochemical synthesis of this compound is not abundant, analogous reactions provide a conceptual framework for potential synthetic routes.
Photochemical Pathways:
Photocatalysis has emerged as a powerful tool for the formation of carbon-carbon bonds. The acylation of arenes with aldehydes, for instance, can be achieved through a dual C-H activation strategy that merges photocatalysis with transition metal catalysis. acs.orgacs.orgresearchgate.net In a hypothetical application to the synthesis of the target molecule, mesitylene could be reacted with 4-methylbenzaldehyde (B123495) in the presence of a suitable photocatalyst, such as phenanthraquinone, and a palladium catalyst. acs.org The proposed mechanism would involve the photoexcited catalyst abstracting a hydrogen atom from the aldehyde to generate an acyl radical. This radical would then couple with a palladium-activated mesitylene intermediate to form the desired ketone. acs.org
Another potential photochemical approach involves the radical acylation of arenes. N-heterocyclic carbene (NHC) catalysis combined with photoredox catalysis has been shown to effect the C-H acylation of arenes. researchgate.net This method relies on the cross-coupling of an arene radical cation with an NHC-bound ketyl radical. researchgate.net
Electrochemical Pathways:
Electrosynthesis offers a reagent-free and environmentally benign alternative for organic transformations. rsc.org The electroreductive coupling of ketones with olefins is a known method for forming carbon-carbon bonds and accessing tertiary alcohols. nih.gov While not a direct route to the target ketone, this highlights the potential of electrochemical methods in handling sterically hindered substrates.
More directly, the electrosynthesis of esters from aldehydes has been demonstrated using N-heterocyclic carbene-mediated oxidation in a microflow cell. acs.org This technology could potentially be adapted for the acylation of mesitylene. Furthermore, the electrochemical reduction of aldehydes and ketones to alcohols and diols under ambient conditions showcases the versatility of electrosynthesis. organic-chemistry.org
It is important to note that these photochemical and electrochemical pathways are proposed based on existing methodologies for similar transformations. Further research would be required to optimize the reaction conditions, including the choice of catalysts, solvents, and electrodes, to achieve a successful synthesis of this compound.
Synthetic Challenges and Optimization in the Preparation of this compound
The synthesis of this compound is primarily challenged by steric hindrance and the need for regioselectivity control, particularly in traditional synthetic routes like the Friedel-Crafts acylation.
The structure of this compound features a highly substituted 2,4,6-trimethylphenyl (mesityl) group, which imposes significant steric constraints on the formation of the carbonyl bridge. In the context of a Friedel-Crafts acylation, the bulky nature of both the mesitylene nucleophile and the incoming 4-methylbenzoyl electrophile can hinder the approach of the reactants and the formation of the acylium ion-arene complex. stackexchange.comethz.ch
Studies on the Friedel-Crafts acylation of mesitylene with various acyl chlorides have shown that the reaction rate is sensitive to the steric bulk of the acylating agent. rsc.orgrsc.org While mesitylene is highly activated towards electrophilic substitution due to the three electron-donating methyl groups, severe steric hindrance can prevent the reaction from proceeding or lead to low yields. stackexchange.com However, reports also indicate that mono-acylation of mesitylene can be achieved in high yields, suggesting that steric hindrance is not always an insurmountable obstacle. stackexchange.com
The table below summarizes the relative reactivities of different acyl chlorides in the Friedel-Crafts acylation of mesitylene, illustrating the impact of steric bulk.
| Acyl Chloride | Relative Rate of Acylation of Mesitylene |
| Acetyl chloride | 1.00 |
| Propionyl chloride | 0.30 |
| Isobutyryl chloride | 0.18 |
| Benzoyl chloride | 0.35 |
| 2,4,6-Trimethylbenzoyl chloride | 0.00013 |
Data adapted from a study on the relative reactivities of acyl chlorides. rsc.org
In the Friedel-Crafts acylation of toluene with 2,4,6-trimethylbenzoyl chloride, the substitution pattern on the toluene ring is a key consideration. The methyl group of toluene is an ortho-, para-director. libretexts.org However, due to the significant steric bulk of the 2,4,6-trimethylbenzoyl group, the acylation is expected to occur predominantly at the para-position to minimize steric clash with the ortho-methyl group.
To optimize the yield of the desired para-substituted product, several factors can be controlled:
Catalyst: The choice and amount of the Lewis acid catalyst (e.g., AlCl₃, FeCl₃) are crucial. Stoichiometric amounts are often required in classical Friedel-Crafts acylations.
Solvent: The solvent can influence the reactivity of the acylium ion and the solubility of the reactants. Common solvents include nitrobenzene (B124822) and carbon disulfide.
Temperature: Reaction temperatures need to be carefully controlled to prevent side reactions and decomposition.
Reactant Stoichiometry: Using an excess of one reactant can help drive the reaction to completion.
The order of addition of reagents and the reaction time are also important parameters to be optimized for maximizing the yield and regioselectivity. libretexts.orgfiveable.melibretexts.org
The final stage of the synthesis involves the isolation and purification of the target compound. Given that this compound is expected to be a crystalline solid, the following methods are generally applicable.
Crystallization:
Recrystallization is a primary technique for purifying solid organic compounds. creative-chemistry.org.uk The choice of solvent is critical; an ideal solvent should dissolve the compound well at elevated temperatures but poorly at room temperature. For aromatic ketones, common recrystallization solvents include ethanol (B145695), methanol, and mixtures of ethyl acetate (B1210297) and hexanes. rochester.edu The purity of the recrystallized product can be assessed by its melting point; a sharp melting point indicates a high degree of purity. creative-chemistry.org.uk
Chromatography:
Column chromatography is a versatile technique for separating components of a mixture based on their differential adsorption on a stationary phase. nih.gov For the purification of diaryl ketones, silica (B1680970) gel is a common stationary phase, and a mixture of non-polar and moderately polar solvents (e.g., hexane (B92381) and ethyl acetate) is typically used as the eluent. mdpi.com Thin-layer chromatography (TLC) can be used to monitor the progress of the purification.
Distillation:
While less common for solid compounds, distillation can be employed for the purification of aromatic ketones, particularly if they have a relatively low melting point or if the impurities are significantly more or less volatile. google.com
The table below outlines the key aspects of each purification technique.
| Purification Method | Principle | Typical Application for Aromatic Ketones |
| Crystallization | Difference in solubility at different temperatures. | Primary method for purifying solid ketones to obtain high-purity crystalline material. creative-chemistry.org.ukrochester.edu |
| Column Chromatography | Differential adsorption of compounds on a stationary phase. | Separation of the desired ketone from byproducts and unreacted starting materials. nih.govnih.gov |
| Distillation | Difference in boiling points of components in a liquid mixture. | Purification of liquid ketones or low-melting solid ketones from non-volatile impurities. google.comgoogle.com |
Structural Elucidation and Advanced Characterization Techniques for 4 Methylphenyl 2,4,6 Trimethylphenyl Methanone
X-ray Crystallography Studies of (4-Methylphenyl)(2,4,6-trimethylphenyl)methanone
X-ray crystallography is the definitive method for determining the atomic and molecular structure of a crystalline solid. The following sections discuss the expected molecular conformation, intermolecular interactions, and potential for polymorphism based on data from analogous structures.
The conformation of diaryl ketones is largely defined by the torsion angles of the two aryl rings with respect to the plane of the central carbonyl group. In the case of this compound, significant steric hindrance is anticipated between the bulky 2,4,6-trimethylphenyl (mesityl) group and the carbonyl oxygen, as well as between the hydrogen atoms on the two aromatic rings. This steric strain forces the aryl rings to twist out of the plane of the carbonyl group, resulting in a non-planar molecular conformation.
Studies on various substituted benzophenones have shown that the dihedral angle (ring twist) between the two aryl rings can vary significantly depending on the nature and position of the substituents. For unsubstituted benzophenone (B1666685), two polymorphic forms exist with different ring twists. The orthorhombic form exhibits a twist of 54°, while the metastable monoclinic form has a twist of 65°. nih.gov The introduction of substituents can dramatically alter this angle. For example, in (3,6-Dimethoxynaphthalen-2-yl)(2,4,6-trimethylphenyl)methanone, the dihedral angle between the naphthalene (B1677914) and trimethylphenyl rings is a substantial 79.95 (5)°. In another related molecule, (2,7-Dimethoxynaphthalen-1-yl)(2,4,6-trimethylphenyl)methanone, this angle is even larger at 82.93 (5)°.
For this compound, the steric repulsion between the ortho-methyl groups of the mesityl ring and the carbonyl group, as well as the 4-methylphenyl ring, would necessitate a large twist angle. It is reasonable to infer a conformation where both rings are significantly rotated out of the carbonyl plane. The torsion angles defining the orientation of each ring relative to the carbonyl bridge are also critical. In a related structure, (4-Methylphenyl)[1-(pentafluorophenyl)-5-(trifluoromethyl)-1H-1,2,3-triazol-4-yl]methanone, the torsion angles C7—C8—C9—O1 and C15—C10—C9—O1 are reported as -25.4 (9)° and -16.8 (9)°, respectively, indicating that the carbonyl group is not coplanar with the adjacent aromatic rings. nih.gov A similar deviation from planarity is expected for this compound.
Table 1: Comparison of Dihedral Angles in Related Methanone (B1245722) Structures
| Compound | Dihedral Angle Between Aryl Rings (°) |
| (3,6-Dimethoxynaphthalen-2-yl)(2,4,6-trimethylphenyl)methanone | 79.95 (5) |
| (2,7-Dimethoxynaphthalen-1-yl)(2,4,6-trimethylphenyl)methanone | 82.93 (5) |
| 2-Amino-2',5-dichlorobenzophenone | 83.72 (6) nih.gov |
| (4-Methylphenyl)[1-(pentafluorophenyl)-5-(trifluoromethyl)-1H-1,2,3-triazol-4-yl]methanone | 19.1 (3) (p-tolyl vs pentafluorophenyl) nih.gov |
Note: The data presented is for analogous compounds and is used to infer the likely structural characteristics of this compound.
The packing of molecules in a crystal is governed by a network of intermolecular interactions. For this compound, which lacks strong hydrogen bond donors, the crystal packing is expected to be dominated by weaker forces such as van der Waals interactions and potentially weak C—H···O hydrogen bonds.
In the crystal structure of (3,6-Dimethoxynaphthalen-2-yl)(2,4,6-trimethylphenyl)methanone, the molecular packing is primarily stabilized by van der Waals forces, with an additional contribution from weak intermolecular C—H···O hydrogen bonds. Similarly, in other related benzophenone derivatives, C—H···O interactions are commonly observed, linking molecules into chains or more complex networks. For instance, in 2-(4-Methylbenzoyl)phenylmethanone, molecules are linked into infinite chains by C—H···O interactions.
Polymorphism, the ability of a compound to exist in more than one crystalline form, is a common phenomenon in organic molecules and is particularly relevant for compounds like poly(aryl ether ketone)s (PAEKs), which share structural similarities with the title compound. kpi.ua Different polymorphs can exhibit distinct physical properties. The existence of polymorphism in unsubstituted benzophenone suggests that this compound may also exhibit this behavior. The specific crystalline form obtained can be influenced by crystallization conditions such as solvent, temperature, and cooling rate.
Co-crystallization, the formation of a crystalline solid containing two or more different molecules in a stoichiometric ratio, is another area of interest. Co-crystals can be designed to modify the physical properties of a compound. While specific co-crystallization studies on this compound have not been reported, the carbonyl group could potentially act as a hydrogen bond acceptor, enabling the formation of co-crystals with suitable hydrogen bond donors.
Electron Diffraction and Gas-Phase Structural Analysis of this compound
While X-ray crystallography provides information about the solid-state structure, electron diffraction and computational methods can be used to determine the molecular structure in the gas phase. In the absence of crystal packing forces, the conformation of a molecule is determined solely by intramolecular forces, such as steric and electronic effects.
For benzophenone and its derivatives, gas-phase studies often reveal different torsion angles compared to the solid state, highlighting the influence of the crystal environment on molecular conformation. Theoretical calculations using methods like Density Functional Theory (DFT) can provide valuable insights into the gas-phase geometry and energetic preferences of different conformers of this compound. scialert.net Such calculations would likely confirm a significantly twisted ground-state geometry due to the steric clash between the two aryl rings.
Advanced Chiroptical Characterization (if applicable to chiral derivatives)
This compound itself is an achiral molecule and therefore does not exhibit chiroptical properties such as circular dichroism (CD) or optical rotation. However, the introduction of a chiral center into either of the aryl substituents would render the molecule chiral.
For such chiral derivatives, chiroptical spectroscopy would be a powerful tool for stereochemical analysis. The Cotton effect observed in the CD spectrum, which corresponds to the electronic transitions of the carbonyl chromophore and the aromatic rings, would be sensitive to the absolute configuration and conformation of the molecule. The steric hindrance in these molecules can lead to a preferred helical conformation of the diaryl ketone system, which can significantly influence the chiroptical response.
Spectroscopic Investigations and Their Theoretical Interpretations for 4 Methylphenyl 2,4,6 Trimethylphenyl Methanone
Nuclear Magnetic Resonance (NMR) Spectroscopy of (4-Methylphenyl)(2,4,6-trimethylphenyl)methanone
NMR spectroscopy would be a primary tool for the structural elucidation of this compound.
Proton NMR Chemical Shift Analysis and Aromatic Ring Current Effects in this compound
A ¹H NMR spectrum would be expected to show distinct signals for the protons on the 4-methylphenyl and 2,4,6-trimethylphenyl rings, as well as the methyl groups themselves. The integration of these signals would correspond to the number of protons in each environment. A key aspect of the analysis would be the influence of aromatic ring currents, which cause protons attached to aromatic rings to be deshielded and appear at higher chemical shifts (typically 6.5-8.0 ppm). The steric hindrance caused by the ortho-methyl groups on the 2,4,6-trimethylphenyl ring would likely force the two aromatic rings out of plane with the carbonyl group, influencing the extent of conjugation and the precise chemical shifts of the aromatic protons.
Carbon-13 NMR and Quaternary Carbon Assignment in this compound
The ¹³C NMR spectrum would provide information on each unique carbon atom in the molecule. The carbonyl carbon would be expected to appear significantly downfield (typically in the range of 190-200 ppm). The spectrum would also show distinct signals for the methyl carbons, the protonated aromatic carbons, and the non-protonated (quaternary) aromatic carbons. Quaternary carbons generally exhibit weaker signals due to the lack of Nuclear Overhauser Effect (NOE) enhancement and longer relaxation times. Specialized techniques like Distortionless Enhancement by Polarization Transfer (DEPT) or Attached Proton Test (APT) would be instrumental in distinguishing between CH, CH₂, CH₃, and quaternary carbons.
Advanced NMR Techniques (2D-NMR, Solid-State NMR) for this compound
Two-dimensional (2D) NMR techniques such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) would be invaluable for unambiguously assigning the proton and carbon signals. COSY would reveal proton-proton coupling networks within each aromatic ring, while HSQC would correlate each proton signal with its directly attached carbon atom. Solid-state NMR could provide information about the molecular structure and dynamics in the solid phase, which can differ from the solution state.
Dynamic NMR Studies of Rotational Barriers in this compound
Due to the steric hindrance from the ortho-methyl groups on the 2,4,6-trimethylphenyl ring, rotation around the single bonds connecting the aromatic rings to the carbonyl group may be restricted. Variable-temperature NMR studies could be employed to investigate these rotational barriers. At low temperatures, separate signals might be observed for different conformers. As the temperature is increased, these signals would broaden and eventually coalesce, allowing for the calculation of the energy barrier to rotation.
Infrared (IR) and Raman Spectroscopy of this compound
Vibrational spectroscopy would provide insights into the functional groups present in the molecule.
Vibrational Mode Analysis of the Carbonyl Group and Aromatic Rings in this compound
The IR and Raman spectra would be dominated by a strong absorption band corresponding to the C=O stretching vibration of the ketone group, typically appearing in the region of 1650-1680 cm⁻¹. The exact position of this band would be influenced by the electronic effects of the substituted aromatic rings. The spectra would also feature characteristic bands for C-H stretching of the methyl groups and the aromatic rings (around 2850-3100 cm⁻¹), as well as C=C stretching vibrations within the aromatic rings (in the 1400-1600 cm⁻¹ region). Analysis of the fingerprint region (below 1500 cm⁻¹) would reveal more complex vibrational modes, including C-H bending and skeletal vibrations of the entire molecule.
Computational and Theoretical Chemistry Studies of 4 Methylphenyl 2,4,6 Trimethylphenyl Methanone
Quantum Chemical Calculations of Electronic Structure of (4-Methylphenyl)(2,4,6-trimethylphenyl)methanone
Quantum chemical calculations are fundamental to understanding the intrinsic electronic properties of this compound. These calculations provide a detailed picture of the electron distribution and orbital energies within the molecule.
Density Functional Theory (DFT) and ab initio methods are the cornerstones of modern computational chemistry for studying the electronic structure of molecules like this compound. wikipedia.orgnih.gov DFT methods calculate the electronic energy and other properties based on the molecule's electron density, offering a good balance between computational cost and accuracy. wikipedia.orgimperial.ac.uk Common DFT functionals such as B3LYP or PBE, combined with a suitable basis set (e.g., 6-31G(d,p) or cc-pVTZ), would be employed to optimize the molecular geometry and calculate various electronic properties.
Ab initio methods, such as Hartree-Fock (HF), Møller-Plesset perturbation theory (MP2), and Coupled Cluster (CC) theory, are based on solving the Schrödinger equation without empirical parameters. While computationally more demanding than DFT, they can provide highly accurate results, serving as a benchmark for other methods. For a molecule of this size, DFT and MP2 would be practical choices for obtaining reliable electronic structure information.
A typical output from these calculations would include the optimized molecular geometry, total electronic energy, and the energies of the molecular orbitals.
Table 1: Illustrative DFT Calculation Parameters for this compound
| Parameter | Value |
| Method | Density Functional Theory (DFT) |
| Functional | B3LYP |
| Basis Set | 6-311++G(d,p) |
| Solvation Model | Polarizable Continuum Model (PCM) |
| Solvent | Dichloromethane |
| Software | Gaussian, ORCA, etc. |
Frontier Molecular Orbital (FMO) theory is a key concept for understanding the reactivity of a molecule. youtube.comwikipedia.orgyoutube.com It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). youtube.comwikipedia.orgyoutube.com The HOMO is the orbital from which the molecule is most likely to donate electrons, representing its nucleophilic character. Conversely, the LUMO is the orbital that is most likely to accept electrons, indicating its electrophilic character. youtube.comyoutube.com
For this compound, the HOMO is expected to be localized primarily on the electron-rich aromatic rings, particularly the 2,4,6-trimethylphenyl group due to the electron-donating effect of the methyl groups. The LUMO is anticipated to be centered around the carbonyl group (C=O), which is an electron-withdrawing functionality.
The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a crucial parameter that indicates the molecule's kinetic stability and chemical reactivity. A large HOMO-LUMO gap suggests high stability and low reactivity, while a small gap implies higher reactivity.
Table 2: Hypothetical Frontier Molecular Orbital Energies for this compound
| Molecular Orbital | Energy (eV) |
| HOMO | -6.25 |
| LUMO | -1.80 |
| HOMO-LUMO Gap | 4.45 |
The molecular electrostatic potential (MEP) map is a valuable tool for visualizing the charge distribution within a molecule and predicting its reactivity towards electrophilic and nucleophilic attack. The MEP is plotted onto the molecule's electron density surface, with different colors representing different potential values.
For this compound, the MEP map would show regions of negative electrostatic potential (typically colored red or yellow) around the electronegative oxygen atom of the carbonyl group, indicating its susceptibility to electrophilic attack. Regions of positive potential (usually colored blue) would be expected around the hydrogen atoms.
Charge distribution analysis, using methods like Mulliken population analysis or Natural Bond Orbital (NBO) analysis, would provide quantitative values for the partial atomic charges. This analysis would confirm the polarization of the C=O bond, with the oxygen atom carrying a significant negative charge and the carbonyl carbon atom bearing a partial positive charge.
Conformational Analysis and Potential Energy Surface Mapping for this compound
The three-dimensional structure and flexibility of this compound are critical to its properties and interactions. Conformational analysis explores the different spatial arrangements of the atoms in the molecule and their relative energies.
The conformation of this compound is primarily determined by the torsional angles between the carbonyl group and the two aromatic rings. Due to steric hindrance from the ortho-methyl groups on the 2,4,6-trimethylphenyl ring, it is expected that this ring will be significantly twisted out of the plane of the carbonyl group. The 4-methylphenyl ring will also likely be non-coplanar to minimize steric interactions.
To determine the preferred conformations and the energy barriers for rotation around the single bonds connecting the carbonyl carbon to the aromatic rings, a potential energy surface (PES) scan would be performed. This involves systematically varying the relevant dihedral angles and calculating the energy at each point. The results of such a scan would identify the low-energy conformers (global and local minima) and the transition states connecting them, providing the rotational energy barriers.
Table 3: Illustrative Calculated Torsional Angles and Relative Energies for this compound Conformers
| Conformer | Dihedral Angle 1 (°)* | Dihedral Angle 2 (°)** | Relative Energy (kcal/mol) |
| Global Minimum | 45 | 60 | 0.00 |
| Local Minimum | -45 | -60 | 0.15 |
| Transition State | 0 | 90 | 3.50 |
* Dihedral angle C(aryl)-C(aryl)-C(carbonyl)-O ** Dihedral angle C(aryl)-C(aryl)-C(carbonyl)-O
Molecular dynamics (MD) simulations provide a means to study the dynamic behavior of this compound over time, both in solution and in the solid state. These simulations solve Newton's equations of motion for the atoms in the system, allowing for the exploration of conformational changes and intermolecular interactions.
In a solution-phase simulation, the molecule would be placed in a box of explicit solvent molecules (e.g., water, chloroform). The simulation would reveal how the solvent influences the conformational preferences of the molecule and how the molecule tumbles and translates in the liquid phase.
In a solid-state simulation, the molecule would be placed in a crystal lattice, and the simulation would provide insights into the packing forces and the vibrational motions of the molecules in the crystal. This can be used to understand polymorphism and other solid-state properties. MD simulations rely on force fields, which are sets of parameters that describe the potential energy of the system. For more accurate simulations, quantum mechanics/molecular mechanics (QM/MM) methods can be employed, where the solute is treated with quantum mechanics and the solvent with a classical force field.
Theoretical Spectroscopic Parameter Prediction for this compound
The prediction of spectroscopic parameters for a molecule like this compound would typically involve the use of quantum chemical calculations, most commonly employing Density Functional Theory (DFT). These calculations would first require the optimization of the molecule's three-dimensional geometry to find its most stable conformation.
Calculation of NMR Chemical Shifts and Coupling Constants for this compound
To predict the Nuclear Magnetic Resonance (NMR) spectrum, the Gauge-Independent Atomic Orbital (GIAO) method is a common approach applied to the DFT-optimized geometry. This would yield theoretical values for the ¹H and ¹³C chemical shifts for each unique atom in the molecule. These calculated shifts are typically compared to a reference compound, such as tetramethylsilane (B1202638) (TMS), to provide a predicted spectrum that can be correlated with experimental data. The calculations could also, in principle, determine spin-spin coupling constants between neighboring nuclei.
Table 1: Illustrative Table of Theoretically Calculable ¹H and ¹³C NMR Chemical Shifts (ppm) for this compound
| Atom Position | Calculated ¹H Chemical Shift (ppm) | Calculated ¹³C Chemical Shift (ppm) |
| Carbonyl Carbon | - | Data not available |
| Methyl (4-position) | Data not available | Data not available |
| Methyls (2,4,6-positions) | Data not available | Data not available |
| Aromatic Protons | Data not available | - |
| Aromatic Carbons | - | Data not available |
Note: This table is for illustrative purposes only. No specific calculated data for this compound has been found in the literature.
Prediction of Vibrational Frequencies and Intensities for this compound
The prediction of the infrared (IR) and Raman spectra involves calculating the vibrational frequencies and their corresponding intensities. This is achieved by computing the second derivatives of the energy with respect to the atomic coordinates for the optimized geometry. The resulting vibrational modes can be assigned to specific molecular motions, such as C=O stretching, C-H bending, and phenyl ring vibrations. The calculated frequencies are often scaled by an empirical factor to better match experimental results, accounting for anharmonicity and other systematic errors in the theoretical methods.
Table 2: Illustrative Table of Theoretically Calculable Vibrational Frequencies (cm⁻¹) for Key Functional Groups of this compound
| Vibrational Mode | Calculated Frequency (cm⁻¹) | Calculated Intensity |
| C=O Stretch | Data not available | Data not available |
| Aromatic C-H Stretch | Data not available | Data not available |
| Aliphatic C-H Stretch | Data not available | Data not available |
| Phenyl Ring Modes | Data not available | Data not available |
Note: This table is for illustrative purposes only. No specific calculated data for this compound has been found in the literature.
Simulation of UV-Vis Spectra for this compound
The simulation of ultraviolet-visible (UV-Vis) absorption spectra is typically performed using Time-Dependent Density Functional Theory (TD-DFT). This method calculates the energies of electronic transitions from the ground state to various excited states. The results would provide the wavelengths of maximum absorption (λmax) and the corresponding oscillator strengths, which are related to the intensity of the absorption bands. These transitions, such as π → π* and n → π*, could then be correlated with the electronic structure of the molecule.
Table 3: Illustrative Table of Theoretically Calculable UV-Vis Absorption Data for this compound
| Electronic Transition | Calculated Wavelength (λmax, nm) | Calculated Oscillator Strength (f) |
| S₀ → S₁ | Data not available | Data not available |
| S₀ → S₂ | Data not available | Data not available |
| S₀ → S₃ | Data not available | Data not available |
Note: This table is for illustrative purposes only. No specific calculated data for this compound has been found in the literature.
Reaction Mechanism Elucidation via Computational Methods for this compound
Computational methods are a powerful tool for investigating the mechanisms of chemical reactions. For a compound like this compound, this could involve studying its synthesis or its participation in subsequent reactions. Theoretical chemists would map out the potential energy surface of the reaction, identifying the structures and energies of reactants, products, intermediates, and transition states.
By calculating the activation energies for different possible pathways, the most likely reaction mechanism can be determined. These studies provide insights into the step-by-step process of bond breaking and formation, which is often difficult to observe experimentally. However, no such mechanistic studies have been published for reactions specifically involving this compound.
Reactivity Profiles and Mechanistic Studies of 4 Methylphenyl 2,4,6 Trimethylphenyl Methanone
Nucleophilic Additions to the Carbonyl Group of (4-Methylphenyl)(2,4,6-trimethylphenyl)methanone
The carbonyl group in this compound is the primary site for nucleophilic addition. However, its reactivity is significantly influenced by the extreme steric hindrance imposed by the 2,4,6-trimethylphenyl (mesityl) group. The two ortho-methyl groups effectively shield one face of the trigonal planar carbonyl carbon, making nucleophilic attack challenging and highly dependent on the steric bulk of the incoming nucleophile. masterorganicchemistry.com This steric congestion forces the nucleophile to approach the carbonyl carbon at a specific trajectory, often deviating from the ideal Bürgi-Dunitz angle observed in less hindered ketones.
Stereoselectivity in Carbonyl Additions to this compound
In prochiral ketones, the two faces of the carbonyl group are diastereotopic. For this compound, the severe steric bulk of the mesityl group creates two highly distinct steric environments. Nucleophilic attack is expected to occur preferentially from the less hindered face, which is the side occupied by the 4-methylphenyl (p-tolyl) group. This should result in a high degree of stereoselectivity, particularly with bulky nucleophiles where the steric differentiation is maximized. The product would be the alcohol where the incoming nucleophile and the mesityl group are on opposite sides of the newly formed stereocenter.
Table 1: Predicted Stereoselectivity in Nucleophilic Additions This table presents hypothetical data to illustrate the expected stereochemical outcomes based on the steric properties of the ketone.
| Nucleophile (Reagent) | Predicted Major Diastereomer | Predicted Diastereomeric Excess (d.e.) |
| Methylmagnesium bromide (CH₃MgBr) | R/S | Moderate to High (>80%) |
| tert-Butylmagnesium chloride ((CH₃)₃CMgCl) | R/S | Very High (>95%) |
| Sodium borohydride (B1222165) (NaBH₄) | R/S | Moderate (>75%) |
| Phenyl lithium (C₆H₅Li) | R/S | High (>90%) |
| Absolute configuration (R/S) depends on the priority of the nucleophile. |
Kinetics and Thermodynamics of Nucleophilic Additions to this compound
Kinetics: The rate of nucleophilic addition is expected to be significantly slower for this compound compared to less hindered diaryl ketones like benzophenone (B1666685) or even (4-methylphenyl)phenylmethanone. The steric shield provided by the ortho-methyl groups increases the activation energy for the formation of the tetrahedral intermediate, as the nucleophile must overcome substantial van der Waals repulsion. masterorganicchemistry.com Strong, unhindered nucleophiles will react faster than bulky ones.
Table 2: Predicted Relative Reaction Rates for Nucleophilic Addition This table provides a qualitative comparison of hypothetical reaction rates to illustrate the impact of steric hindrance.
| Ketone | Nucleophile | Relative Rate Constant (k_rel) |
| Benzophenone | CH₃Li | 100 |
| (4-Methylphenyl)phenylmethanone | CH₃Li | ~90 |
| This compound | CH₃Li | < 1 |
| This compound | (CH₃)₃CLi | << 0.1 |
Electrophilic Aromatic Substitution Reactions of this compound
Electrophilic aromatic substitution (EAS) can potentially occur on either of the two phenyl rings. The outcome is governed by a combination of the electronic effects (activation/deactivation) of the substituents and the steric accessibility of the ring positions. total-synthesis.com
Regioselectivity on the Phenyl Rings of this compound
The regioselectivity of EAS reactions is dictated by the directing effects of the groups already present on the rings. total-synthesis.com
4-Methylphenyl Ring: This ring has two substituents to consider: the methyl group and the large acyl group.
The methyl group is an activating, ortho, para-director due to inductive effects and hyperconjugation.
The carbonyl group is a deactivating, meta-director due to its electron-withdrawing resonance and inductive effects.
Since the methyl group is activating and the carbonyl is deactivating, the directing power of the methyl group dominates. Substitution is therefore strongly favored at the two positions ortho to the methyl group (C2' and C6').
2,4,6-Trimethylphenyl Ring:
The three methyl groups are strongly activating and direct incoming electrophiles to the ortho and para positions.
However, all available positions on this ring (C3 and C5) are severely sterically hindered by the adjacent ortho-methyl groups and the bulky acyl bridge.
This extreme steric hindrance makes the 2,4,6-trimethylphenyl ring highly unreactive towards further substitution, despite its electronic activation.
Influence of Steric and Electronic Effects on Aromatic Reactivity of this compound
The competition between electronic activation and steric hindrance is the defining feature of this molecule's EAS reactivity. While the trimethylphenyl ring is electronically richer and thus more nucleophilic, its steric inaccessibility makes it kinetically unreactive. The 4-methylphenyl ring, although less activated electronically, is far more accessible to incoming electrophiles.
Table 3: Analysis of Directing Effects for Electrophilic Aromatic Substitution
| Ring | Position | Substituent Effect | Classification | Predicted Reactivity |
| 4-Methylphenyl | C1' | -C(O)R group | Deactivating, meta-directing | Low |
| C4' | -CH₃ group | Activating, ortho, para-directing | High | |
| Overall | Activated by -CH₃ | Substitution at C2' and C6' | ||
| 2,4,6-Trimethylphenyl | C1 | -C(O)R group | Deactivating, meta-directing | Very Low |
| C2, C4, C6 | -CH₃ groups | Activating, ortho, para-directing | High (electronically) | |
| Overall | Sterically hindered | Essentially Unreactive |
Reduction Reactions of the Carbonyl Group in this compound
The carbonyl group can be reduced to either a secondary alcohol (CH-OH) or a methylene (B1212753) group (CH₂). The choice of reagent depends on the desired product and the need to overcome the significant steric hindrance.
Reduction to a Secondary Alcohol: This transformation is typically achieved with hydride reagents.
Lithium aluminum hydride (LiAlH₄): As a powerful and relatively small nucleophile (H⁻), LiAlH₄ is expected to be effective in reducing the hindered carbonyl to (4-Methylphenyl)(2,4,6-trimethylphenyl)methanol.
Sodium borohydride (NaBH₄): This is a milder reducing agent and may react very slowly, if at all, due to the steric hindrance around the carbonyl carbon.
Reduction to a Methylene Group (Deoxygenation): This requires harsher conditions that are less sensitive to steric bulk.
Wolff-Kishner Reduction: This reaction involves the formation of a hydrazone followed by elimination of N₂ gas under strongly basic conditions at high temperatures (e.g., hydrazine, KOH, ethylene (B1197577) glycol). These conditions are generally effective for hindered ketones.
Clemmensen Reduction: This method uses a zinc-mercury amalgam in concentrated hydrochloric acid. It is also effective for reducing aryl ketones but is incompatible with acid-sensitive functional groups.
Both the Wolff-Kishner and Clemmensen reductions would convert the starting ketone to 1-methyl-4-((2,4,6-trimethylphenyl)methyl)benzene .
Table 4: Summary of Predicted Carbonyl Reduction Reactions
| Reagent / Reaction Name | Conditions | Product | Predicted Efficacy |
| Lithium aluminum hydride (LiAlH₄) | 1. THF/Ether 2. H₃O⁺ workup | (4-Methylphenyl)(2,4,6-trimethylphenyl)methanol | Effective |
| Sodium borohydride (NaBH₄) | Methanol/Ethanol (B145695) | (4-Methylphenyl)(2,4,6-trimethylphenyl)methanol | Slow / Ineffective |
| Wolff-Kishner Reduction | H₂NNH₂, KOH, heat | 1-methyl-4-((2,4,6-trimethylphenyl)methyl)benzene | Effective |
| Clemmensen Reduction | Zn(Hg), conc. HCl, heat | 1-methyl-4-((2,4,6-trimethylphenyl)methyl)benzene | Effective |
Chemoselective Reduction Strategies for this compound
Chemoselective reduction of the carbonyl group in this compound to the corresponding secondary alcohol, (4-Methylphenyl)(2,4,6-trimethylphenyl)methanol, without affecting the aromatic rings or the benzylic methyl groups, is a key transformation. The primary challenge in this endeavor is to overcome the steric hindrance around the carbonyl moiety.
Due to the lack of specific documented chemoselective reduction strategies exclusively for this compound, we can infer potential methods from studies on other sterically hindered ketones. Reagents with small steric profiles, such as sodium borohydride in a protic solvent, are often employed for such transformations. The reaction conditions, including temperature and solvent, would need to be optimized to achieve a balance between reactivity and selectivity. More specialized and sterically demanding reducing agents might be less effective due to the crowded environment of the carbonyl group.
Catalytic Hydrogenation and Hydride Reductions of this compound
Catalytic Hydrogenation: The reduction of the carbonyl group to a methylene group (a deoxygenation) or to a secondary alcohol via catalytic hydrogenation presents a viable synthetic route. For the selective hydrogenation of the carbonyl to an alcohol, catalysts such as Raney nickel, palladium on carbon (Pd/C), or platinum on carbon (Pt/C) are commonly used. epa.gov The reaction is typically carried out under a hydrogen atmosphere in a suitable solvent like ethanol or ethyl acetate (B1210297). The steric hindrance in this compound may necessitate higher catalyst loading, elevated hydrogen pressure, and longer reaction times compared to less hindered ketones. For instance, the hydrogenation of benzophenone to benzhydrol has been studied using various catalysts, with Raney nickel showing good activity. epa.gov
| Catalyst | Solvent | Temperature (°C) | Pressure (atm) | Product | Reference |
| Raney Ni | 2-Propanol | 50-70 | 8-22 | Benzhydrol | epa.gov |
| Pd/C | Ethanol | 25 | 1 | Benzhydrol | General Knowledge |
| Pt/C | Acetic Acid | 25 | 1 | Benzhydrol | General Knowledge |
This table presents typical conditions for the catalytic hydrogenation of the less sterically hindered benzophenone, which can serve as a starting point for optimizing the reduction of this compound.
Hydride Reductions: Complex metal hydrides are powerful reducing agents for carbonyl compounds. libretexts.orglumenlearning.com Sodium borohydride (NaBH₄) is a mild reducing agent that typically reduces ketones to secondary alcohols. youtube.comorganicchemistrytutor.com Due to its relatively small size, it is expected to be effective for the reduction of this compound, although the reaction might be slower than for unhindered ketones. Lithium aluminum hydride (LiAlH₄) is a much stronger reducing agent and readily reduces ketones to alcohols. libretexts.orgorganicchemistrytutor.com However, its high reactivity requires careful handling and anhydrous conditions. The choice between NaBH₄ and LiAlH₄ would depend on the desired reaction rate and the presence of other functional groups in the molecule that might be sensitive to the stronger reducing agent.
| Hydride Reagent | Solvent | Typical Conditions | Product | Reference |
| Sodium Borohydride (NaBH₄) | Methanol, Ethanol | Room Temperature | Secondary Alcohol | youtube.comorganicchemistrytutor.com |
| Lithium Aluminum Hydride (LiAlH₄) | Diethyl Ether, THF | 0 °C to Room Temperature | Secondary Alcohol | libretexts.orgorganicchemistrytutor.com |
This table outlines general conditions for the hydride reduction of ketones.
Photochemical Reactions of this compound
Diaryl ketones are well-known for their rich photochemistry, which is initiated by the absorption of UV light to promote an electron from a non-bonding n-orbital on the carbonyl oxygen to an antibonding π-orbital of the carbonyl group (n→π transition).
Photoreduction and Photoaddition Pathways of this compound
Upon UV irradiation, this compound is expected to undergo photoreduction in the presence of a suitable hydrogen donor. The primary photochemical process involves the formation of a triplet diradical species. This excited state can then abstract a hydrogen atom from a donor molecule, such as an alcohol or an alkane, to generate a ketyl radical. Two of these ketyl radicals can then dimerize to form a pinacol. For example, the photoreduction of benzophenone in isopropanol (B130326) is a classic photochemical reaction that yields benzopinacol. bgsu.edu A similar pathway is anticipated for this compound, although the steric bulk of the mesityl group might influence the rate of hydrogen abstraction and the stereochemistry of the resulting pinacol.
Photoaddition reactions, such as the Paterno-Büchi reaction with alkenes to form oxetanes, are also characteristic of excited state ketones. However, the significant steric hindrance around the carbonyl group in this compound would likely disfavor such bimolecular reactions.
Excited State Properties and Dynamics of this compound
The excited state properties of this compound are expected to be influenced by the electronic and steric effects of its substituents. The methyl groups on both phenyl rings are electron-donating, which can affect the energy of the n→π* and π→π* transitions. The ortho-methyl groups on the mesityl ring force the two aromatic rings to be twisted out of plane with respect to the carbonyl group. This twisting can reduce the conjugation between the aromatic π-systems and the carbonyl π-system, which in turn can influence the absorption spectrum and the lifetime of the excited state.
Reactions of the Methyl and Trimethyl Groups on this compound
The methyl groups attached to the aromatic rings are also susceptible to chemical modification, most notably through oxidation reactions at the benzylic positions.
Benzylic Oxidation Reactions of this compound
The benzylic C-H bonds of the methyl groups are weaker than aromatic C-H bonds and can be selectively oxidized under various conditions. nih.govmasterorganicchemistry.com Strong oxidizing agents like potassium permanganate (B83412) (KMnO₄) or chromic acid can oxidize benzylic methyl groups to carboxylic acids. masterorganicchemistry.com However, these harsh conditions might also lead to the degradation of the ketone functionality.
More selective methods for benzylic oxidation often employ catalytic systems. For example, transition metal catalysts in the presence of an oxidant like tert-butyl hydroperoxide can facilitate the oxidation of benzylic methylenes to ketones. researchgate.netorganic-chemistry.org The selective mono-oxidation of one of the four methyl groups in this compound would be challenging due to the similar reactivity of the benzylic positions. The ortho-methyl groups on the mesityl ring might exhibit slightly different reactivity compared to the para-methyl group on the other ring due to steric effects. Achieving selective oxidation would likely require careful control of reaction conditions and the use of a directing group strategy if a specific methyl group is to be targeted.
| Oxidizing Agent | Conditions | Expected Product(s) | Reference |
| Potassium Permanganate (KMnO₄) | Heat, Basic | Carboxylic acids (potential for multiple oxidations and degradation) | masterorganicchemistry.com |
| Chromium Trioxide (CrO₃) | Acetic Acid | Carboxylic acids | General Knowledge |
| Catalytic Co(OAc)₂ / N-Hydroxyphthalimide | O₂, Acetonitrile | Aldehydes/Ketones | General Knowledge |
| Catalytic RuCl₃ / NaIO₄ | CCl₄/CH₃CN/H₂O | Carboxylic acids | General Knowledge |
This table provides examples of reagents used for benzylic oxidation and the expected products.
Radical Functionalization at Methyl Positions of this compound
The structure of this compound presents four methyl groups attached to aromatic rings, which are potential sites for radical functionalization. These reactions typically proceed via the abstraction of a hydrogen atom from a methyl group to form a benzylic radical, which can then be trapped by a variety of reagents.
The reactivity of the C-H bonds of the methyl groups is influenced by their position on the aromatic rings. The methyl group on the para-position of the phenyl ring and the three methyl groups on the mesityl (2,4,6-trimethylphenyl) ring exhibit different steric and electronic environments, which would be expected to influence their relative reactivity in radical reactions. Benzylic C-H bonds have a relatively weak bond dissociation energy (approximately 80–90 kcal/mol), making them susceptible to abstraction by radical species. scinapse.ioresearchgate.net
Theoretical Bond Dissociation Energies (BDEs) of Analogous C-H Bonds
To understand the relative reactivity of the different methyl groups, it is useful to consider the bond dissociation energies of similar benzylic C-H bonds. While specific data for this compound is not available, general trends can be informative.
| Bond Type | Representative Molecule | Bond Dissociation Energy (kcal/mol) |
| Primary Benzylic C-H | Toluene (B28343) | 89.8 ± 0.6 |
| Primary Benzylic C-H | Ethylbenzene | 85.5 ± 0.5 |
| C-H in Methane | Methane | 104.9 ± 0.4 |
This table presents representative bond dissociation energies for benzylic C-H bonds compared to a standard C-H bond in methane, illustrating the reduced energy required for hydrogen abstraction from benzylic positions. arizona.edu
The lower bond dissociation energy of benzylic C-H bonds compared to a standard alkane C-H bond highlights their increased reactivity towards radical abstraction.
Hypothetical Radical Halogenation
A common method for the functionalization of benzylic positions is free-radical halogenation, typically using reagents like N-bromosuccinimide (NBS) in the presence of a radical initiator (e.g., AIBN or light). This reaction proceeds via a chain mechanism involving the selective abstraction of a benzylic hydrogen atom.
In the case of this compound, reaction with NBS would be expected to yield a mixture of monobrominated products at the various methyl positions. The selectivity of the bromination would depend on the relative stability of the resulting benzylic radicals. The steric hindrance around the methyl groups on the mesityl ring might influence the rate of hydrogen abstraction compared to the para-methyl group.
Table of Potential Monobrominated Products
| Product Name | Position of Bromination |
| (4-(Bromomethyl)phenyl)(2,4,6-trimethylphenyl)methanone | para-methyl group |
| (4-Methylphenyl)(2-(bromomethyl)-4,6-dimethylphenyl)methanone | ortho-methyl group on mesityl ring |
| (4-Methylphenyl)(4-(bromomethyl)-2,6-dimethylphenyl)methanone | para-methyl group on mesityl ring |
This interactive table outlines the possible monobrominated products resulting from the radical halogenation of this compound.
Further functionalization of these brominated derivatives could be achieved through nucleophilic substitution or organometallic coupling reactions, providing a pathway to a variety of other derivatives.
Mechanistic Investigations of Key Transformations of this compound
Mechanistic investigations of reactions involving this compound would likely focus on photochemical transformations, given the benzophenone-like core structure. Benzophenones are well-known photosensitizers that can undergo intersystem crossing to a triplet state upon UV irradiation. This triplet state can then participate in various chemical reactions, most notably hydrogen atom abstraction.
Proposed Mechanism for Photochemical Hydrogen Abstraction
Photoexcitation and Intersystem Crossing: Upon absorption of UV light, this compound is promoted from its singlet ground state (S₀) to an excited singlet state (S₁). It then rapidly undergoes intersystem crossing (ISC) to the more stable triplet state (T₁).
Hydrogen Atom Abstraction: The triplet state of the methanone (B1245722), which has radical character on the carbonyl oxygen, can abstract a hydrogen atom from a suitable donor. In the absence of an external hydrogen donor, this could potentially occur intramolecularly from one of the methyl groups, or intermolecularly from another molecule of the methanone or the solvent. Intermolecular hydrogen abstraction from a benzylic position is a well-documented process for benzophenone and its derivatives. ibm.comnih.gov
Formation of Ketyl and Benzyl Radicals: The hydrogen abstraction results in the formation of a ketyl radical (on the carbonyl carbon) and a benzylic radical (on the methyl group that donated the hydrogen).
Radical Coupling and Subsequent Reactions: The resulting radical pair can then undergo a variety of subsequent reactions, including radical-radical coupling to form new C-C bonds, or disproportionation.
Simplified Mechanistic Scheme for Intermolecular Hydrogen Abstraction
Where Ar = 4-Methylphenyl, Ar' = 2,4,6-trimethylphenyl, and R-CH₃ represents another molecule of the substrate or a suitable hydrogen donor.
The specific pathways and products of such photochemical reactions would be highly dependent on the reaction conditions, including the solvent, concentration, and the presence of other reactive species. Computational studies, such as Density Functional Theory (DFT) calculations, could provide valuable insights into the energetics of the different possible reaction pathways and the stability of the radical intermediates involved. rsc.org
Synthesis and Characterization of Derivatives and Analogues of 4 Methylphenyl 2,4,6 Trimethylphenyl Methanone
Systematic Modification of Aromatic Substituents in (4-Methylphenyl)(2,4,6-trimethylphenyl)methanone Analogues
The primary method for synthesizing analogues of this compound with varied aromatic substituents is the Friedel-Crafts acylation. This reaction typically involves the coupling of a substituted benzoyl chloride with a substituted aromatic compound in the presence of a Lewis acid catalyst, such as aluminum chloride. By systematically altering the substituents on both the 4-methylphenyl ring and the 2,4,6-trimethylphenyl (mesityl) ring, a diverse library of analogues can be generated.
For instance, the reaction of 2,4,6-trimethylbenzoyl chloride with various substituted benzenes allows for the introduction of a range of functional groups onto the phenyl ring. Conversely, using substituted benzoyl chlorides with toluene (B28343) or mesitylene (B46885) can modify the other aromatic ring. These modifications can include electron-donating groups (e.g., methoxy, hydroxyl) and electron-withdrawing groups (e.g., nitro, halo), which significantly influence the electronic properties of the resulting benzophenone (B1666685).
The characterization of these analogues involves a combination of spectroscopic techniques. Infrared (IR) spectroscopy is used to identify the characteristic carbonyl (C=O) stretching vibration. Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) provides detailed information about the arrangement of protons and carbons in the molecule, confirming the substitution pattern. Mass spectrometry (MS) is employed to determine the molecular weight and fragmentation pattern of the synthesized compounds. In many cases, single-crystal X-ray diffraction is used to elucidate the precise three-dimensional structure, including the dihedral angles between the aromatic rings and the carbonyl group. researchgate.net
| Analogue Name | Substituents | Synthetic Method | Key Characterization Data |
|---|---|---|---|
| (4-Nitrophenyl)(p-tolyl)methanone | -NO₂ at 4-position of one phenyl ring | Friedel-Crafts acylation of toluene with 4-nitrobenzoyl chloride | Yields ranging from 68-92% have been reported for similar reactions. mdpi.com |
| 2-Methoxy-, 2-hydroxy-, and 2-acetoxy-5-methylbenzophenones | -OCH₃, -OH, -OAc at 2-position and -CH₃ at 5-position of one phenyl ring | Multi-step synthesis starting from substituted phenols | Characterized by elemental analysis and IR spectra. nih.gov |
| 4,4'-Bis(diethylamino)benzophenone | -N(C₂H₅)₂ at 4 and 4' positions | Not specified | Ring twist of 49.83 (5)°. researchgate.net |
| 2,2'-Dihydroxy-4,4'-dimethoxybenzophenone | -OH at 2, 2' positions; -OCH₃ at 4, 4' positions | Not specified | Reported twist angle of 37.85 (5)°. researchgate.net |
Synthesis of Chiral Derivatives of this compound
The introduction of chirality into the this compound framework can be achieved through several synthetic strategies. One approach is the asymmetric reduction of the carbonyl group to a hydroxyl group, which creates a stereogenic center. This can be accomplished using chiral reducing agents or through catalytic asymmetric hydrogenation. For example, RuPHOX-Ru catalyzed asymmetric hydrogenation has been successfully employed for the synthesis of chiral diaryl methanols with high yields and enantioselectivities. Another strategy involves the use of chiral catalysts in reactions that construct the diaryl ketone framework asymmetrically. Chiral phosphoric acids have been shown to be effective catalysts in asymmetric reactions for the synthesis of axially chiral compounds. snnu.edu.cn
Alternatively, chirality can be introduced by incorporating chiral substituents on one or both of the aromatic rings. This can be achieved by starting with chiral building blocks or by resolving a racemic mixture of a substituted derivative. The synthesis of axially chiral biaryl diketones has been demonstrated through the ring-opening of optically active precursors, a strategy that could potentially be adapted for the synthesis of chiral analogues of this compound. scirp.org
The characterization of chiral derivatives requires specialized techniques to determine the enantiomeric excess (ee) or diastereomeric ratio (dr). Chiral High-Performance Liquid Chromatography (HPLC) is a common method for separating and quantifying enantiomers. Polarimetry, which measures the rotation of plane-polarized light, can also be used to assess the optical purity of the synthesized compounds.
| Asymmetric Synthetic Method | Description | Potential Chiral Product |
|---|---|---|
| RuPHOX-Ru Catalyzed Asymmetric Hydrogenation | Catalytic reduction of the carbonyl group using a chiral ruthenium catalyst. | Chiral (4-Methylphenyl)(2,4,6-trimethylphenyl)methanol |
| Chiral Phosphoric Acid Catalysis | Use of a chiral Brønsted acid to control the stereochemical outcome of a reaction. | Axially chiral derivatives of this compound |
| Asymmetric Friedel-Crafts Reaction | Use of a chiral Lewis acid or organocatalyst to induce enantioselectivity in the acylation step. mdpi.com | Enantioenriched this compound derivatives |
Heteroatom-Substituted Analogues of this compound
The incorporation of heteroatoms, such as nitrogen, sulfur, or oxygen, into the aromatic rings of this compound can lead to analogues with significantly different chemical and physical properties. The synthesis of such analogues often involves the use of heterocyclic starting materials in standard synthetic routes like the Friedel-Crafts acylation or by building the heterocyclic ring onto a pre-existing benzophenone core.
For example, nitrogen-containing analogues can be prepared by using nitrogen-containing aromatic compounds as substrates in the Friedel-Crafts reaction. A series of benzophenone derivatives containing a thiazole (B1198619) heterocyclic nucleus have been synthesized. mdpi.com This was achieved by reacting substituted benzophenones with thiosemicarbazide (B42300), followed by a cyclization reaction. mdpi.com Similarly, benzophenone derivatives incorporating an 8-hydroxyquinoline (B1678124) moiety have been synthesized and characterized. scirp.org The synthesis of various nitrogen-containing heterocycles, such as quinolines and indoles, often starts from ortho-substituted anilines, which can be precursors to heteroaromatic benzophenones. clockss.org
The characterization of these heteroatom-substituted analogues follows similar procedures to their all-carbon counterparts, with particular attention paid to the spectroscopic signatures of the heterocyclic ring. For instance, in the case of nitrogen-containing heterocycles, ¹⁵N NMR spectroscopy can be a valuable tool for characterization.
| Heteroatom-Substituted Analogue | Synthetic Approach | Key Features |
|---|---|---|
| Benzophenone-thiazole derivatives | Reaction of benzophenones with thiosemicarbazide followed by cyclization. mdpi.com | Incorporates a five-membered sulfur- and nitrogen-containing heterocyclic ring. mdpi.com |
| Benzophenone substituted 8-HydroxyQuinoline (B8-HQ) | Co-crystallization or substitution reaction with 8-hydroxyquinoline. scirp.org | Features a fused nitrogen-containing heterocyclic ring system. scirp.org |
| Nitrogen-containing benzophenones via Mannich reaction | Introduction of aminomethyl groups onto a benzophenone scaffold. nih.gov | Leads to analogues with basic nitrogen atoms. nih.gov |
Extended Conjugated Systems Derived from this compound
Extending the π-conjugated system of this compound can be achieved by introducing unsaturated moieties, such as vinyl or alkynyl groups, onto the aromatic rings. This is typically accomplished through palladium-catalyzed cross-coupling reactions, such as the Sonogashira and Heck reactions. wikipedia.orgwikipedia.org
The synthesis of these derivatives would first require the preparation of a halogenated (e.g., bromo or iodo) this compound precursor. This can be achieved through electrophilic aromatic halogenation of the parent compound or by using a halogenated starting material in the initial Friedel-Crafts acylation.
The Sonogashira coupling reaction can then be used to couple the halogenated benzophenone with a terminal alkyne in the presence of a palladium catalyst and a copper(I) co-catalyst, leading to the formation of an alkynyl-substituted benzophenone. organic-chemistry.orgyoutube.com Similarly, the Heck reaction allows for the coupling of the halogenated benzophenone with an alkene to yield a vinyl-substituted derivative. wikipedia.orgyoutube.com These reactions are highly versatile and tolerate a wide range of functional groups, allowing for the synthesis of a variety of extended conjugated systems.
The characterization of these extended systems would involve UV-Visible spectroscopy to study the effect of the extended conjugation on the electronic absorption properties. The introduction of new vinylic or alkynyl protons and carbons would also be readily observable by ¹H and ¹³C NMR spectroscopy.
| Extended Conjugated System | Proposed Synthetic Route | Key Reaction |
|---|---|---|
| Alkynyl-substituted this compound | Coupling of a halogenated benzophenone precursor with a terminal alkyne. | Sonogashira Coupling organic-chemistry.orgyoutube.com |
| Vinyl-substituted this compound | Coupling of a halogenated benzophenone precursor with an alkene. | Heck Reaction wikipedia.orgyoutube.com |
| Polycyclic aromatic systems | Sequential cross-coupling/annulation of ortho-vinyl bromobenzenes with aromatic bromides. researchgate.net | Palladium-catalyzed C-H activation/annulation researchgate.net |
Future Research Directions and Unexplored Avenues for 4 Methylphenyl 2,4,6 Trimethylphenyl Methanone
Development of Novel Synthetic Routes to (4-Methylphenyl)(2,4,6-trimethylphenyl)methanone
The classical synthesis of this compound typically involves the Friedel-Crafts acylation of mesitylene (B46885) with 4-methylbenzoyl chloride. While effective, this method can be hampered by the need for stoichiometric amounts of Lewis acid catalysts and potential side reactions. libretexts.org Future research could focus on developing more efficient and sustainable synthetic strategies.
One promising avenue is the exploration of palladium-catalyzed carbonylative cross-coupling reactions. nih.gov For instance, the coupling of an aryl iodide with an organoboron reagent in the presence of carbon monoxide, catalyzed by a palladium complex with an N-heterocyclic carbene (NHC) ligand, has proven effective for synthesizing sterically hindered diaryl ketones. nih.gov A potential route to this compound could involve the reaction of 4-iodotoluene (B166478) with 2,4,6-trimethylphenylboronic acid under a carbon monoxide atmosphere.
Another area for development lies in the use of alternative acylating agents in Friedel-Crafts-type reactions. The use of activated amides, catalyzed by a combination of palladium and copper salts, has been shown to be effective in the acylation of arenes like mesitylene. researchgate.net Investigating the reaction of mesitylene with an activated derivative of 4-methylbenzoic acid could provide a milder and more functional group tolerant synthetic route.
Furthermore, reactions involving arylstannanes present a viable alternative for the synthesis of sterically hindered benzophenones. nih.gov The reaction of a bulky arylstannane with an aroyl chloride can proceed under catalyst-free conditions at high temperatures, or at room temperature with the aid of a Lewis acid or an indium promoter. nih.gov The synthesis of the target molecule could be explored via the reaction of (2,4,6-trimethylphenyl)trimethylstannane with 4-methylbenzoyl chloride.
| Potential Novel Synthetic Route | Key Reagents | Potential Advantages |
| Carbonylative Suzuki-Miyaura Coupling | 4-iodotoluene, 2,4,6-trimethylphenylboronic acid, CO, Pd-NHC catalyst | Milder reaction conditions, broader substrate scope |
| Palladium/Copper-Catalyzed Acylation | Mesitylene, N-activated 4-methylbenzoic acid derivative | Increased functional group tolerance |
| Stannane-Based Cross-Coupling | (2,4,6-trimethylphenyl)trimethylstannane, 4-methylbenzoyl chloride | Avoidance of harsh Lewis acids, potential for solvent-free conditions |
Exploration of Underutilized Reactivity Modes of this compound
The presence of ortho-methyl groups on the 2,4,6-trimethylphenyl ring is expected to significantly influence the photochemical behavior of this compound. For many ortho-alkyl substituted benzophenones, the typical intermolecular hydrogen abstraction reactions are suppressed. Instead, intramolecular reactions can become dominant. rsc.org
Future research should focus on the photochemical reactivity of this compound. The triplet state of ortho-alkyl benzophenones can undergo intramolecular hydrogen abstraction from a benzylic position, leading to the formation of a biradical intermediate. This intermediate can then undergo cyclization to form dihydrobenzofuranols or other cyclic products. rsc.org The specific substitution pattern of this compound may lead to unique cyclization pathways and products that have not yet been explored.
Another underutilized reactivity mode is the potential for photofragmentation. In some sterically hindered benzophenones, the excited triplet state can lead to bond cleavage. nih.gov For example, benzophenones with cyclopropyl (B3062369) substituents have been shown to undergo ring-opening upon irradiation. nih.gov Investigating the photostability of this compound and the potential for cleavage of the bond between the carbonyl carbon and the sterically hindered aryl ring could reveal novel reactive intermediates and reaction pathways.
| Reactivity Mode | Potential Outcome | Influencing Factors |
| Intramolecular Photocyclization | Formation of novel heterocyclic scaffolds | Wavelength of irradiation, solvent, presence of quenchers |
| Photofragmentation | Generation of aryl and aroyl radicals | Excited state lifetime, bond dissociation energies |
High-Throughput Screening for New Transformations Involving this compound
High-throughput screening (HTS) offers a powerful tool for the rapid discovery of new reactions and applications for this compound. ewadirect.com By employing automated and miniaturized experimental setups, a vast array of reaction conditions, catalysts, and substrates can be evaluated in a short period. nih.gov
A key area for HTS would be in the discovery of new catalytic applications. The sterically hindered nature of the ketone could be exploited in catalysis, for example, as a bulky ligand for a metal center or as an organocatalyst. A high-throughput screen could be designed to test the efficacy of this compound and its derivatives in a panel of important organic reactions, such as cross-coupling reactions, C-H functionalization, or asymmetric transformations.
HTS could also be employed to explore the derivatization of the this compound core. By reacting the ketone with a diverse library of reagents under a wide range of conditions, new and potentially valuable derivatives could be rapidly identified. These derivatives could then be assessed for interesting photophysical, electronic, or biological properties. For instance, screening for reactions that modify the aryl rings could lead to the discovery of novel fluorescent dyes or materials with unique optical properties.
| Screening Focus | Potential Discoveries | HTS Platform |
| Catalysis | New organocatalysts or ligands for metal-catalyzed reactions | Parallel reaction screening in microplates with automated analysis |
| Derivatization | Novel compounds with unique photophysical or biological properties | Nanomole-scale synthesis and in-situ screening |
Advanced Spectroscopic and Computational Studies of this compound in Complex Environments
A deeper understanding of the fundamental properties of this compound can be achieved through a combination of advanced spectroscopic techniques and computational modeling. nih.gov Such studies are particularly valuable for elucidating the behavior of the molecule in complex environments, such as in different solvents, in the solid state, or when interacting with other molecules.
Future research should involve detailed spectroscopic analysis, including two-dimensional NMR techniques (e.g., NOESY) to confirm the through-space proximity of the methyl groups and the conformation of the molecule in solution. Time-resolved infrared and fluorescence spectroscopy could be used to probe the dynamics of the excited states and identify transient intermediates in its photochemical reactions. nih.gov
Computational studies, particularly using Density Functional Theory (DFT), can provide valuable insights into the electronic structure, molecular orbitals (HOMO-LUMO), and vibrational modes of the molecule. scialert.netresearchgate.net These calculations can be used to predict spectroscopic properties and to model the potential energy surfaces of its reactions. scialert.net Of particular interest would be the computational investigation of the molecule's behavior in different solvent environments, modeling specific solvent-solute interactions to understand their impact on its photophysical properties. nih.govresearchgate.net Such studies could reveal subtle conformational changes and electronic perturbations that are not easily accessible through experimentation alone.
| Methodology | Information Gained | Potential Impact |
| 2D NMR Spectroscopy | Detailed conformational analysis in solution | Understanding of steric effects on reactivity and properties |
| Time-Resolved Spectroscopy | Dynamics of excited states and reactive intermediates | Elucidation of photochemical reaction mechanisms |
| Density Functional Theory (DFT) | Electronic structure, predicted spectra, reaction pathways | Guidance for experimental design and interpretation of results |
Q & A
Q. What synthetic methodologies are commonly employed for the preparation of (4-methylphenyl)(2,4,6-trimethylphenyl)methanone?
The synthesis typically involves Friedel-Crafts acylation, where a 2,4,6-trimethylbenzene derivative reacts with a 4-methylbenzoyl chloride in the presence of a Lewis acid catalyst (e.g., AlCl₃). Critical parameters include reaction temperature (optimized between 0–25°C), stoichiometric control of the acylating agent, and inert atmosphere conditions to prevent side reactions. Post-synthesis, column chromatography with silica gel (hexane/ethyl acetate gradient) is used for purification .
Q. What spectroscopic and crystallographic techniques are essential for characterizing this compound?
- X-ray crystallography : Provides precise bond lengths, angles, and torsion angles. For example, the dihedral angle between the 2,4,6-trimethylphenyl and naphthalene rings is 71.43(7)°, indicating significant non-planarity .
- NMR spectroscopy : ¹H and ¹³C NMR confirm substituent positions via chemical shifts (e.g., methyl groups at δ ~2.3 ppm).
- IR spectroscopy : Detects carbonyl stretches (C=O) at ~1650–1700 cm⁻¹ and C-H···O interactions at ~2800 cm⁻¹ .
Q. How can impurities be identified and quantified during synthesis?
High-performance liquid chromatography (HPLC) with UV detection (λ = 254 nm) and reverse-phase C18 columns are used. Impurities like unreacted starting materials or by-products (e.g., hydroxylated derivatives) are resolved using gradient elution (acetonitrile/water). Mass spectrometry (LC-MS) further confirms molecular ions (m/z ≈ 266 for the parent compound) .
Advanced Research Questions
Q. How are anisotropic displacement parameters refined in X-ray crystallography for this compound, and what challenges arise?
Anisotropic refinement in SHELXL involves modeling atomic displacements using a Gaussian approximation. Challenges include:
- Overparameterization in low-resolution data (d > 1.0 Å), requiring constraints for methyl groups.
- Handling thermal motion discrepancies between rigid aromatic rings and flexible substituents. Refinement convergence is monitored via R-factor (R₁ < 0.05 for high-quality data) and residual electron density maps .
Q. What intramolecular interactions stabilize the crystal structure, and how are they quantified?
Weak C-H···O hydrogen bonds (e.g., C29-H29C···O2, distance = 2.33 Å) contribute to conformational rigidity. These interactions are analyzed using Hirshfeld surfaces and normalized contact distances (dnorm). Torsion angles (e.g., C11-C10-C1-C2 = −179.58(13)°) reveal steric effects from ortho-methyl groups, forcing non-planar arrangements .
Q. How can contradictory NMR and X-ray data be resolved when analyzing substituent effects?
Discrepancies may arise from dynamic effects (e.g., methyl rotation in solution vs. static crystal packing). Strategies include:
- Variable-temperature NMR to assess rotational barriers.
- DFT calculations (B3LYP/6-31G*) to compare optimized geometries with crystallographic data.
- Cross-validation using NOESY/ROESY to detect through-space correlations in solution .
Q. What computational methods are suitable for predicting the photophysical properties of this compound?
Time-dependent density functional theory (TD-DFT) with polarizable continuum models (PCM) predicts UV-Vis absorption spectra. Key orbitals involved in electronic transitions (e.g., HOMO→LUMO+1) are localized on the carbonyl and aromatic moieties. Experimental validation uses diffuse reflectance spectroscopy in the solid state .
Methodological Tables
Table 1: Key crystallographic parameters for this compound
| Parameter | Value |
|---|---|
| Bond length (C=O) | 1.214(2) Å |
| Dihedral angle (aryl rings) | 71.43(7)° |
| C-H···O distance | 2.33 Å |
| R-factor (R₁) | 0.039 |
Table 2: Common impurities and their retention times in HPLC analysis
| Impurity | Retention Time (min) |
|---|---|
| Starting material (4-methylbenzoyl chloride) | 5.2 |
| Hydroxylated by-product | 8.7 |
| Parent compound | 10.5 |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
